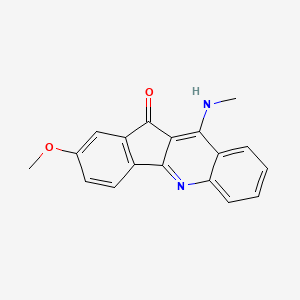
2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its indenoquinoline core, which is a fused ring system combining indene and quinoline moieties. The presence of methoxy and methylamino groups further enhances its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the indenoquinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing catalysts and solvents that facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indenoquinoline compounds.
Applications De Recherche Scientifique
2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of signaling cascades, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,10-Dichloroindeno(1,2-b)quinolin-11-one
- 2-Methoxy-10-(methylamino)indeno(1,2-b)quinolin-11-one
Uniqueness
2-Methoxy-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one stands out due to its specific functional groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
93663-37-7 |
|---|---|
Formule moléculaire |
C18H14N2O2 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
2-methoxy-10-(methylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H14N2O2/c1-19-16-12-5-3-4-6-14(12)20-17-11-8-7-10(22-2)9-13(11)18(21)15(16)17/h3-9H,1-2H3,(H,19,20) |
Clé InChI |
IOTZQRJALIMXPS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C(=NC3=CC=CC=C31)C4=C(C2=O)C=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


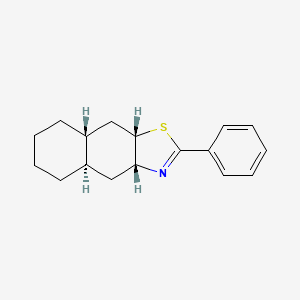

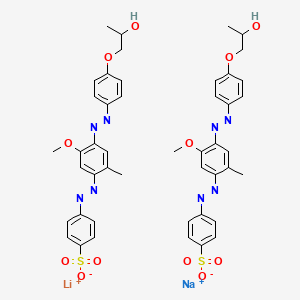

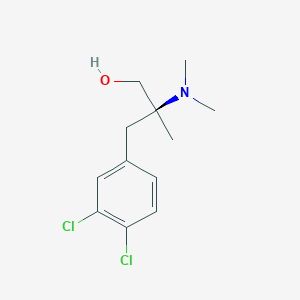
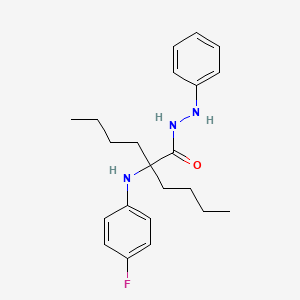
![5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12707963.png)
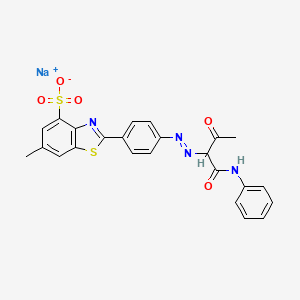
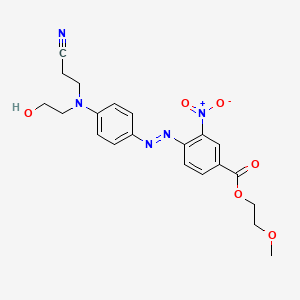
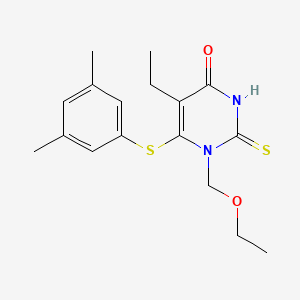

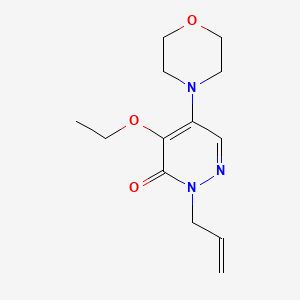
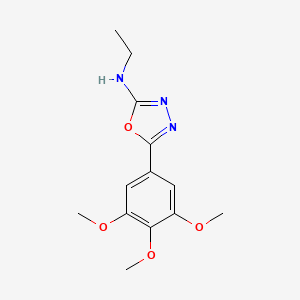
![Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12708024.png)
